molecular formula C10H13ClO B8029702 1-Chloro-4-ethoxy-2,5-dimethylbenzene

1-Chloro-4-ethoxy-2,5-dimethylbenzene

Cat. No.: B8029702
M. Wt: 184.66 g/mol
InChI Key: DNFOUPULSAKZKN-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,5-dimethylbenzene is an aromatic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethoxy-2,5-dimethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed to oxidize the side chains.

Major Products Formed

    Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Chloro-4-ethoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-2,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-dimethylbenzene
  • 1-Chloro-4-ethoxybenzene
  • 1-Bromo-4-ethoxy-2,5-dimethylbenzene

Uniqueness

1-Chloro-4-ethoxy-2,5-dimethylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both ethoxy and methyl groups, along with a chlorine atom, imparts distinct chemical properties that influence its reactivity and potential applications. This combination of substituents can affect the compound’s electronic distribution, steric hindrance, and overall stability, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-chloro-4-ethoxy-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOUPULSAKZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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